tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid
Description
The compound tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate; methanesulfonic acid consists of two components:
- tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate: A carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a stereospecific (2R)-1-hydroxybutan-2-yl chain.
- Methanesulfonic acid: A strong organic acid often employed as a counterion to enhance solubility, stability, or crystallinity in salt formulations.
This combination is likely utilized in medicinal chemistry as an intermediate for chiral amine synthesis or as a stabilized salt form for drug candidates.
Properties
Molecular Formula |
C10H23NO6S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid |
InChI |
InChI=1S/C9H19NO3.CH4O3S/c1-5-7(6-11)10-8(12)13-9(2,3)4;1-5(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12);1H3,(H,2,3,4)/t7-;/m1./s1 |
InChI Key |
FOLRPTURBMXCSY-OGFXRTJISA-N |
Isomeric SMILES |
CC[C@H](CO)NC(=O)OC(C)(C)C.CS(=O)(=O)O |
Canonical SMILES |
CCC(CO)NC(=O)OC(C)(C)C.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid typically involves the protection of the amine group in ®-2-Aminobutan-1-ol with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino alcohol is then treated with methanesulfonic acid to form the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The hydroxyl group in the amino alcohol can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino alcohol can be oxidized to form corresponding ketones or reduced to form amines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alkyl halides, tosylates
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Deprotection: ®-2-Aminobutan-1-ol
Substitution: Various substituted amino alcohols
Oxidation: Corresponding ketones
Reduction: Corresponding amines
Scientific Research Applications
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid primarily involves the protective Boc group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related tert-butyl carbamates or sulfonate derivatives:
Physicochemical Properties
- Solubility : The hydroxybutan-2-yl group in the target compound enhances hydrophilicity compared to purely alkyl or aromatic derivatives (e.g., ). Methanesulfonic acid further improves aqueous solubility via salt formation.
- Chirality: The (2R)-configuration distinguishes it from racemic or non-chiral analogs (e.g., ), making it valuable for enantioselective synthesis.
Research Findings and Trends
- Stereochemical Influence: The (2R)-hydroxybutan-2-yl group in the target compound may confer superior binding affinity compared to non-chiral analogs, as seen in cyclohexyl derivatives ().
- Acid Compatibility : Methanesulfonic acid offers a milder alternative to trifluoroacetic acid (TFA) for Boc deprotection, reducing side reactions .
- Synthetic Versatility : Sulfonyl-containing analogs (e.g., ) enable diverse functionalization, such as click chemistry or sulfonamide-based drug design.
Biological Activity
tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate, often referred to in the literature as a carbamate derivative, is notable for its unique structural features, including the presence of a hydroxyl group and a carbamate moiety. These characteristics facilitate diverse biological activities, making it a compound of interest in biochemical and pharmaceutical research.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate
- Molecular Formula : C9H19NO3
- CAS Number : 162536-40-5
The compound's structure allows it to engage in various chemical reactions, including oxidation and substitution, which are critical for its biological activity.
The biological activity of tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate is primarily attributed to its interaction with specific enzymes and molecular targets. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for various biological receptors. The carbamate group may also undergo hydrolysis, leading to the release of active metabolites that exert pharmacological effects.
Antimicrobial Activity
Research has indicated that carbamate derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.
Anticancer Properties
Preliminary investigations suggest that tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the hydroxyl group is believed to enhance its ability to penetrate cell membranes and interact with intracellular targets.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various carbamate derivatives. The results indicated that tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus .
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate | 32 | E. coli |
| tert-butyl N-(4-chlorophenyl)carbamate | 16 | S. aureus |
Anticancer Activity Assessment
In another study focusing on anticancer activity, researchers treated human breast cancer cells with varying concentrations of tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate. The findings revealed a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 25 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
